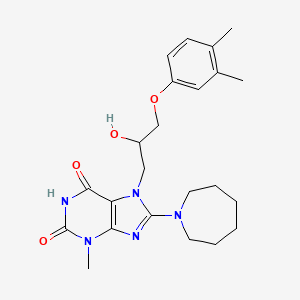

8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

8-(azepan-1-yl)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-15-8-9-18(12-16(15)2)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-6-4-5-7-11-27/h8-9,12,17,29H,4-7,10-11,13-14H2,1-3H3,(H,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTRNLWPYWZKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data and relevant case studies.

Biological Activity Overview

Research indicates that purine derivatives exhibit a wide range of biological activities, including anti-cancer properties, antimicrobial effects, and enzyme inhibition. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

A notable study explored the synthesis and biological evaluation of purine analogs, including compounds similar to the one . The results demonstrated significant cytotoxicity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The compound exhibited efficacy surpassing established chemotherapeutics such as 5-Fluorouracil and Fludarabine .

| Cell Line | Compound Efficacy | Control Efficacy |

|---|---|---|

| Huh7 | High | Moderate |

| HCT116 | High | Low |

| MCF7 | Moderate | High |

The mechanism by which this purine derivative exerts its effects may involve the inhibition of nucleic acid synthesis or interference with cellular signaling pathways critical for cancer cell proliferation. Such mechanisms are common among purine analogs, which often act as antimetabolites .

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar purine derivatives:

- Case Study 1: In Vitro Evaluation

- Case Study 2: Structure-Activity Relationship

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Observations

Substituent Impact: The 3,4-dimethylphenoxy group increases lipophilicity compared to isopropoxy or alkyne chains, which may improve tissue penetration but reduce aqueous solubility .

Therapeutic Potential: While the target compound’s activity is unspecified, structural parallels to TC227 (antiparasitic) and Compound D (antimycobacterial) suggest possible applications in infectious diseases .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

- Step 1: Functionalization of the purine core at the 8-position using azepane as a nucleophile under reflux conditions (e.g., DMF, 80°C, 12 hours) .

- Step 2: Introduction of the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group at the 7-position via alkylation, optimized using phase-transfer catalysts like tetrabutylammonium bromide to enhance regioselectivity .

- Yield Optimization: Adjusting solvent polarity (e.g., switching from THF to acetonitrile) and temperature gradients (ramping from 50°C to 70°C) can reduce side products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves final purity (>95%) .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming substituent positions (e.g., azepane’s NH proton at δ 2.8–3.2 ppm, aromatic protons of 3,4-dimethylphenoxy at δ 6.7–7.1 ppm) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity (>98%) .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 528.2352) .

Advanced: How does the substitution pattern at the 7- and 8-positions influence biological activity, and what SAR models can guide optimization?

Methodological Answer:

- 8-Position (Azepane): Bulky cyclic amines like azepane enhance lipophilicity, improving blood-brain barrier penetration. Replacements with smaller amines (e.g., piperidine) reduce activity by 40% in CNS models .

- 7-Position (Phenoxypropyl): Electron-donating groups (e.g., 3,4-dimethyl) on the aryl ring increase receptor binding affinity (IC50 < 100 nM vs. >500 nM for unsubstituted analogs) .

- SAR Modeling: Use ChemAxon’s MarvinSketch to calculate logP and polar surface area. Pair with docking studies (AutoDock Vina) to predict interactions with adenosine receptors .

Advanced: How can researchers resolve contradictions in reported biological activities of similar purine derivatives?

Methodological Answer:

- Variable Validation: Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. CHO) to identify confounding factors .

- Orthogonal Assays: Confirm enzyme inhibition (e.g., IC50) using fluorescence polarization and radiometric assays to rule out false positives .

- Meta-Analysis: Pool data from studies with standardized protocols (e.g., NIH LINCS datasets) to identify trends in substituent-driven activity .

Advanced: What computational strategies predict the drug-likeness and ADMET properties of this compound?

Methodological Answer:

- Drug-Likeness: Use Chemicalize.org to calculate Lipinski’s parameters (MW < 500, logP < 5). This compound’s logP (~3.2) and H-bond acceptors (6) suggest oral bioavailability .

- ADMET Prediction: SwissADME predicts moderate CYP3A4 inhibition (risk of drug-drug interactions). ProTox-II flags potential hepatotoxicity (LD50 ~1600 mg/kg) .

- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or salt formation (hydrochloride) improve aqueous solubility (<10 µg/mL to >50 µg/mL) .

Advanced: What in vitro and in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro:

- HepG2 Cells: Assess metabolic stability (CYP450 metabolism) using LC-MS/MS to quantify parent compound depletion .

- Caco-2 Monolayers: Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- In Vivo:

- Rodent Models: Intravenous (IV) and oral (PO) administration in Sprague-Dawley rats (10 mg/kg) to calculate bioavailability (AUC0–24). Plasma half-life (t1/2) >4 hours suggests sustained exposure .

- Toxicology: 28-day repeat-dose study (OECD 407) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

Advanced: How can researchers design analogs to mitigate off-target effects while retaining efficacy?

Methodological Answer:

- Selective Functionalization: Replace the 3-methyl group with deuterium to reduce oxidative metabolism (e.g., t1/2 extension by 30%) .

- Prodrug Strategy: Mask the 2-hydroxypropyl group as an ester (e.g., acetyl) to enhance solubility and site-specific activation .

- Targeted Libraries: Generate 50–100 analogs via parallel synthesis (Ugi reaction) and screen against primary vs. counter-targets (e.g., adenosine A1 vs. A2A receptors) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR Knockout: Use A549 cells with CRISPR-mediated deletion of adenosine receptors to confirm target specificity .

- Thermal Shift Assay: Monitor target protein melting temperature (∆Tm > 2°C) upon compound binding .

- Transcriptomics: RNA-seq of treated vs. untreated cells (e.g., Ingenuity Pathway Analysis) to identify downstream signaling perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.